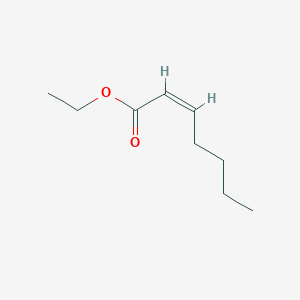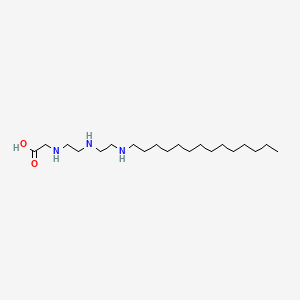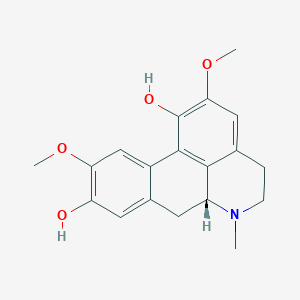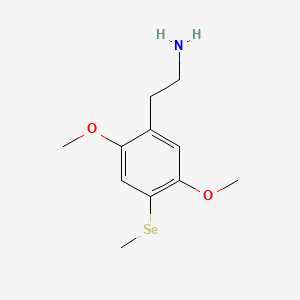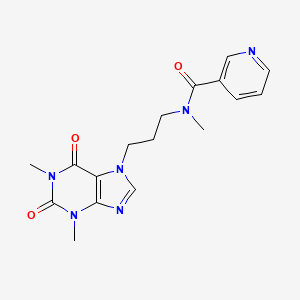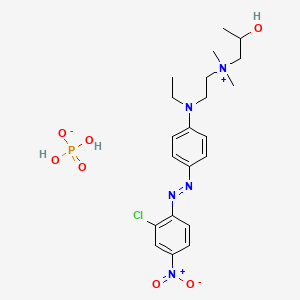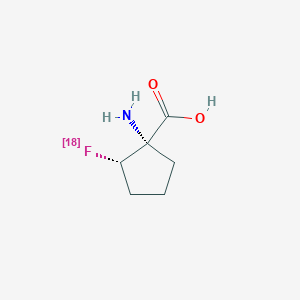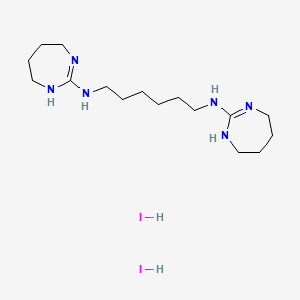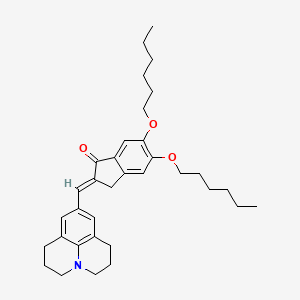![molecular formula C23H35NNa2O9S4 B12728166 disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 114967-84-9](/img/structure/B12728166.png)
disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンは、独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンの合成は、基本的な有機前駆体から始まる複数段階を伴います。主要なステップには、スルホン酸基の導入とシクロペンタ[a]フェナントレンコアの形成が含まれます。反応条件には、通常、強酸と塩基、および目的の官能基の形成を促進するための特定の触媒の使用が含まれます。
工業的製造方法
この化合物の工業的製造には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー反応器やクロマトグラフィーや結晶化などの高度な精製方法などの技術を使用して、目的の製品品質を実現します。
化学反応の分析
反応の種類
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンは、次のようなさまざまな化学反応を起こします。
酸化: スルホン酸基は酸化されてスルホン酸を形成することができます。
還元: オキシドスルホノチオイロキシアセチル基は、チオールに還元することができます。
置換: この化合物は、特にスルホン酸基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件には、選択的な反応性を確保するために、制御された温度とpHが含まれることがよくあります。
主要な生成物
これらの反応から生成される主要な生成物には、スルホン酸、チオール、置換誘導体などがあり、これらはさまざまな用途でさらに利用することができます。
科学研究アプリケーション
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンは、次のような幅広い科学研究アプリケーションを持っています。
化学: 有機合成の試薬として、およびさまざまな化学反応の触媒として使用されます。
生物学: 生化学プローブとしての可能性とその生物分子との相互作用について調査されています。
医学: 独自の化学的特性により、特定の病気の治療における治療の可能性について探求されています。
産業: 特定の機能特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物のスルホン酸基とオキシドスルホノチオイロキシアセチル基は、標的分子への結合に重要な役割を果たし、さまざまな生化学的効果をもたらします。これらの相互作用は、酵素活性を調節し、細胞シグナル伝達経路を変化させ、遺伝子発現に影響を与え、その多様な生物活性に貢献します。
類似化合物の比較
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンは、次のような他の類似化合物と比較することができます。
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-スルホナトアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレン: この化合物は、オキシドスルホノチオイロキシアセチル基を欠いており、反応性と用途が異なります。
ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレン: この化合物は、異なる置換パターンを持っており、化学的および生物学的特性に違いが生じます。
これらの比較は、ジナトリウム;(3S,5S,10S,13S,14S,17S)-10,13-ジメチル-3-(2-オキシドスルホノチオイロキシアセチル)オキシ-17-[(2-スルホナトスルファニルアセチル)アミノ]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレンの独自性とそのさまざまな用途の可能性を強調しています。
類似化合物との比較
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene can be compared with other similar compounds, such as:
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-sulfonatoacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene: This compound lacks the oxidosulfonothioyloxy group, resulting in different reactivity and applications.
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatoacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
特性
CAS番号 |
114967-84-9 |
|---|---|
分子式 |
C23H35NNa2O9S4 |
分子量 |
643.8 g/mol |
IUPAC名 |
disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C23H37NO9S4.2Na/c1-22-9-7-15(33-21(26)12-32-37(30,31)34)11-14(22)3-4-16-17-5-6-19(23(17,2)10-8-18(16)22)24-20(25)13-35-36(27,28)29;;/h14-19H,3-13H2,1-2H3,(H,24,25)(H,27,28,29)(H,30,31,34);;/q;2*+1/p-2/t14-,15-,16?,17-,18?,19-,22-,23-;;/m0../s1 |
InChIキー |
MOWPVTHVXZYTGC-YIMAWVIPSA-L |
異性体SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


